molecular formula C16H13F B12531130 1-(4-Fluorophenyl)-2-methyl-1H-indene CAS No. 798553-54-5

1-(4-Fluorophenyl)-2-methyl-1H-indene

Cat. No.: B12531130
CAS No.: 798553-54-5
M. Wt: 224.27 g/mol
InChI Key: PDUKYMKJTNJMFP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indene derivatives. It features a fluorophenyl group attached to the indene structure, which imparts unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-methyl-1H-indene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The indene structure may also contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-methyl-1H-indene is unique due to its indene core structure combined with a fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

798553-54-5

Molecular Formula

C16H13F

Molecular Weight

224.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methyl-1H-indene

InChI

InChI=1S/C16H13F/c1-11-10-13-4-2-3-5-15(13)16(11)12-6-8-14(17)9-7-12/h2-10,16H,1H3

InChI Key

PDUKYMKJTNJMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1C3=CC=C(C=C3)F

Origin of Product

United States

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